2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
CAS No.: 1310455-86-7
Cat. No.: VC0194191
Molecular Formula: C14H16FN3
Molecular Weight: 245.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine - 1310455-86-7](/images/no_structure.jpg)
Specification
CAS No. | 1310455-86-7 |
---|---|
Molecular Formula | C14H16FN3 |
Molecular Weight | 245.29 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C14H16FN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3 |
Standard InChI Key | GZVLWGZMELYUPG-UHFFFAOYSA-N |
SMILES | CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C |
Canonical SMILES | CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C |
Introduction
Chemical Identity and Nomenclature
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine belongs to the class of heterocyclic compounds characterized by a fused bicyclic system. This compound is also known by alternative names including 2-(4-Fluorophenyl)-5,6,7,8-tetrahydro-8,8-dimethylimidazo[1,2-a]pyrazine and 2-(4-Fluorophenyl)-8,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine . According to available documentation, the compound has been assigned different CAS registry numbers in different sources, including 1374671-77-8 and 1310455-86-7 . This discrepancy in CAS numbers could be attributed to different registration processes or identification methods used by different chemical databases.
The systematic IUPAC nomenclature of this compound reflects its structural components, with "imidazo[1,2-A]pyrazine" indicating the fused ring system, "tetrahydro" denoting the partially saturated nature of the pyrazine ring, and substituent prefixes specifying the fluorophenyl and dimethyl groups at their respective positions. The compound is also identified in some contexts as "GNF179 Metabolite," suggesting it may be a metabolic product of another compound known as GNF179 .
Structural Characteristics
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine features a complex heterocyclic structure with several distinctive elements. The core structure consists of a fused imidazole and pyrazine ring system, with the imidazole portion maintaining aromaticity while the pyrazine ring is partially saturated (tetrahydro). This partial saturation of the pyrazine ring introduces conformational flexibility to the molecule, potentially affecting its interaction with biological targets.
The compound contains three key substituents that distinguish it from related compounds in the same structural class:
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A 4-fluorophenyl group attached to the 2-position of the imidazole ring
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Two methyl groups (dimethyl) at the 8-position of the pyrazine ring
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The tetrahydro feature of the pyrazine portion of the structure
Structural Analogs and Related Compounds
Several compounds share structural similarities with 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine, forming a family of related chemical entities with potentially diverse properties and applications. These structural relationships provide valuable context for understanding structure-activity relationships and potential alternative compounds for similar applications.
Table 1: Structural Analogs of 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Compound Name | Structural Differences | Potential Impact on Properties |
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8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine | Lacks fluorine on phenyl ring | Reduced polarity; different electronic distribution; potentially altered binding affinity |
3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine | Fluorophenyl at position 3 instead of 2; fluorine at meta position; no dimethyl groups | Different three-dimensional arrangement; altered electronic properties; different receptor interactions |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (unsubstituted) | Lacks both fluorophenyl and dimethyl substituents | Simpler structure; potentially different pharmacokinetic properties; serves as a basic scaffold |
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | Different ring fusion pattern ([1,5-a] vs [1,2-a]) | Altered electronic distribution in the bicyclic system; different three-dimensional structure |
These structural analogs demonstrate the diversity possible within this chemical class through variations in substitution patterns and ring fusion arrangements . Each modification potentially influences the compound's physical properties, chemical reactivity, and biological activity profiles. For instance, the position of the fluorine atom on the phenyl ring (para vs. meta) can significantly affect the electronic distribution and, consequently, the compound's interaction with biological targets.
Current Research Status and Future Directions
Research into 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine appears to be in developmental stages, with the compound identified as a metabolite of GNF179 suggesting its relevance in pharmaceutical research contexts . The current commercial status of this compound is notable, with at least one supplier indicating it as a discontinued product , while others continue to list it in their catalogs .
The identification of this compound as a metabolite of GNF179 suggests potential research directions in drug metabolism and pharmacokinetics. Understanding the metabolic fate of pharmaceutical compounds is crucial for drug development, as metabolites can contribute to both therapeutic effects and adverse reactions. Further investigation into the pharmacological properties of this metabolite could provide valuable insights into the mechanism of action, efficacy, and safety profile of the parent compound.
Given the documented activity of related compounds as P2X7 receptor modulators , future research might explore the specific interaction of 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine with this receptor and its potential therapeutic applications in conditions where P2X7 signaling plays a role, such as inflammatory disorders, pain, and neurological conditions.
Structure-activity relationship studies comparing this compound with its structural analogs could yield valuable information about which structural features are critical for specific biological activities. Such studies could guide the rational design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.
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